4-Methoxy-7-nitro-1H-indole
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Overview
Description
4-Methoxy-7-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a methoxy group at the 4-position and a nitro group at the 7-position of the indole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
4-Methoxy-7-nitro-1H-indole, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown high affinity to these targets . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . These changes can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects can vary widely depending on the specific targets and mode of action of the indole derivative.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects at the molecular and cellular level would be diverse and depend on the specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-nitro-1H-indole typically involves the nitration of 4-methoxyindole. One common method is the reaction of 4-methoxyindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Methoxy-7-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives with different functional groups.
Scientific Research Applications
4-Methoxy-7-nitro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Methoxy-7-nitro-1H-indole can be compared with other indole derivatives such as:
4-Methoxy-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.
7-Nitro-1H-indole:
4-Methoxy-5-nitro-1H-indole: Has the nitro group at a different position, leading to variations in its chemical behavior and biological activity.
The presence of both the methoxy and nitro groups in this compound makes it unique and imparts specific properties that can be exploited in various scientific and industrial applications .
Properties
IUPAC Name |
4-methoxy-7-nitro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)9-6(8)4-5-10-9/h2-5,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATCVSUQBPRSTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743440 |
Source
|
Record name | 4-Methoxy-7-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175913-27-6 |
Source
|
Record name | 4-Methoxy-7-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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